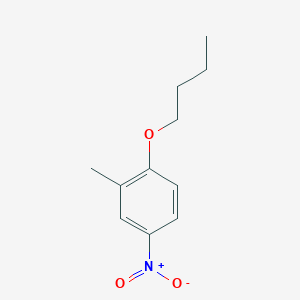
2,2-Bis(2-chloroethoxy)-1,2-diphenylethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Bis(2-chloroethoxy)-1,2-diphenylethan-1-one is a chemical compound that belongs to the class of ketals Ketals are a type of acetal derived from ketones This compound is characterized by the presence of two 2-chloroethyl groups attached to the central benzil structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzil-di-(2-chloroethyl)ketal typically involves the reaction of benzil with 2-chloroethanol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts with another molecule of 2-chloroethanol to form the final ketal product. Common acid catalysts used in this reaction include sulfuric acid and p-toluenesulfonic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of benzil-di-(2-chloroethyl)ketal follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The final product is typically purified through recrystallization or distillation to achieve the desired level of purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Bis(2-chloroethoxy)-1,2-diphenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketal back to the original benzil or other reduced forms.
Substitution: The 2-chloroethyl groups can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Benzil or benzilic acid.
Reduction: Benzoin or hydrobenzoin.
Substitution: Various substituted benzil derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2-Bis(2-chloroethoxy)-1,2-diphenylethan-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of benzil-di-(2-chloroethyl)ketal involves its reactivity with various nucleophiles and electrophiles. The compound can form reactive intermediates, such as carbocations, which can then undergo further reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzil dimethyl ketal
- Benzil diethyl ketal
- Benzil dipropyl ketal
Uniqueness
2,2-Bis(2-chloroethoxy)-1,2-diphenylethan-1-one is unique due to the presence of the 2-chloroethyl groups, which impart distinct reactivity and properties compared to other benzil ketals. This makes it particularly useful in specific synthetic applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C18H18Cl2O3 |
|---|---|
Molekulargewicht |
353.2 g/mol |
IUPAC-Name |
2,2-bis(2-chloroethoxy)-1,2-diphenylethanone |
InChI |
InChI=1S/C18H18Cl2O3/c19-11-13-22-18(23-14-12-20,16-9-5-2-6-10-16)17(21)15-7-3-1-4-8-15/h1-10H,11-14H2 |
InChI-Schlüssel |
IMDBDTAXIPHGFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)(OCCCl)OCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,2-Dimethyl-3-[(3-phenoxyphenyl)methoxy]propanal](/img/structure/B8670987.png)


![6,7-Dihydro-4H-thieno[3,2-c]thiopyran-2-carbaldehyde](/img/structure/B8670994.png)
![Ethyl 4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoate](/img/structure/B8671002.png)




![(3-{[(Benzyloxy)carbonyl]amino}phenyl)acetic acid](/img/structure/B8671045.png)
